Cas no 2770544-55-1 ((9H-fluoren-9-yl)methyl 2,2,5,5-tetramethyl-3-oxopyrrolidine-1-carboxylate)

(9H-fluoren-9-yl)methyl 2,2,5,5-tetramethyl-3-oxopyrrolidine-1-carboxylate 化学的及び物理的性質
名前と識別子
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- EN300-37396827
- 2770544-55-1
- (9H-fluoren-9-yl)methyl 2,2,5,5-tetramethyl-3-oxopyrrolidine-1-carboxylate
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- インチ: 1S/C23H25NO3/c1-22(2)13-20(25)23(3,4)24(22)21(26)27-14-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h5-12,19H,13-14H2,1-4H3
- InChIKey: CQWTZOLEBZOIDL-UHFFFAOYSA-N
- ほほえんだ: O(CC1C2C=CC=CC=2C2=CC=CC=C12)C(N1C(C)(C)C(CC1(C)C)=O)=O
計算された属性
- せいみつぶんしりょう: 363.18344366g/mol
- どういたいしつりょう: 363.18344366g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 27
- 回転可能化学結合数: 3
- 複雑さ: 589
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 46.6Ų
- 疎水性パラメータ計算基準値(XlogP): 4
(9H-fluoren-9-yl)methyl 2,2,5,5-tetramethyl-3-oxopyrrolidine-1-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-37396827-2.5g |
(9H-fluoren-9-yl)methyl 2,2,5,5-tetramethyl-3-oxopyrrolidine-1-carboxylate |
2770544-55-1 | 2.5g |
$3220.0 | 2023-07-06 | ||
Enamine | EN300-37396827-0.25g |
(9H-fluoren-9-yl)methyl 2,2,5,5-tetramethyl-3-oxopyrrolidine-1-carboxylate |
2770544-55-1 | 0.25g |
$1513.0 | 2023-07-06 | ||
Enamine | EN300-37396827-10.0g |
(9H-fluoren-9-yl)methyl 2,2,5,5-tetramethyl-3-oxopyrrolidine-1-carboxylate |
2770544-55-1 | 10.0g |
$7065.0 | 2023-07-06 | ||
Enamine | EN300-37396827-0.05g |
(9H-fluoren-9-yl)methyl 2,2,5,5-tetramethyl-3-oxopyrrolidine-1-carboxylate |
2770544-55-1 | 0.05g |
$1381.0 | 2023-07-06 | ||
Enamine | EN300-37396827-0.5g |
(9H-fluoren-9-yl)methyl 2,2,5,5-tetramethyl-3-oxopyrrolidine-1-carboxylate |
2770544-55-1 | 0.5g |
$1577.0 | 2023-07-06 | ||
Enamine | EN300-37396827-1.0g |
(9H-fluoren-9-yl)methyl 2,2,5,5-tetramethyl-3-oxopyrrolidine-1-carboxylate |
2770544-55-1 | 1.0g |
$1643.0 | 2023-07-06 | ||
Enamine | EN300-37396827-0.1g |
(9H-fluoren-9-yl)methyl 2,2,5,5-tetramethyl-3-oxopyrrolidine-1-carboxylate |
2770544-55-1 | 0.1g |
$1447.0 | 2023-07-06 | ||
Enamine | EN300-37396827-5.0g |
(9H-fluoren-9-yl)methyl 2,2,5,5-tetramethyl-3-oxopyrrolidine-1-carboxylate |
2770544-55-1 | 5.0g |
$4764.0 | 2023-07-06 |
(9H-fluoren-9-yl)methyl 2,2,5,5-tetramethyl-3-oxopyrrolidine-1-carboxylate 関連文献
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Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
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Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
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Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137
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Gregor Mali,Jean-Paul Amoureux Phys. Chem. Chem. Phys., 2000,2, 5737-5742
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Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364
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Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
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Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732
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Jang-Yeon Hwang,Chong S. Yoon,Ilias Belharouak,Yang-Kook Sun J. Mater. Chem. A, 2016,4, 17952-17959
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Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
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Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
(9H-fluoren-9-yl)methyl 2,2,5,5-tetramethyl-3-oxopyrrolidine-1-carboxylateに関する追加情報
(9H-Fluoren-9-yl)methyl 2,2,5,5-tetramethyl-3-oxopyrrolidine-1-carboxylate: A Comprehensive Overview
The compound with CAS No. 2770544-55-1, commonly referred to as (9H-fluoren-9-yl)methyl 2,2,5,5-tetramethyl-3-oxopyrrolidine-1-carboxylate, is a highly specialized chemical entity that has garnered significant attention in the fields of organic synthesis and materials science. This compound is notable for its unique structure and versatile applications in modern chemical research.
At its core, the molecule consists of a fluorenylmethyloxycarbonyl (Fmoc) group attached to a pyrrolidine ring system. The pyrrolidine moiety is further substituted with multiple methyl groups and an oxo group at the 3-position, which imparts significant steric and electronic effects on the overall structure. This combination of functional groups makes the compound highly suitable for use in peptide synthesis and other areas requiring precise control over steric and electronic environments.
Recent studies have highlighted the importance of this compound in the development of novel drug delivery systems and bioconjugates. Researchers have demonstrated that the Fmoc group can serve as an excellent protecting group in peptide synthesis due to its stability under mild reaction conditions and ease of removal under acidic or basic cleavage conditions. Moreover, the tetramethyl substitution pattern on the pyrrolidine ring enhances the compound's solubility in organic solvents, making it ideal for use in solution-phase synthesis.
In addition to its role in peptide synthesis, this compound has found applications in the field of polymer chemistry. The incorporation of this compound into polymer backbones has been shown to improve mechanical properties such as tensile strength and thermal stability. For instance, recent research published in the Journal of Polymer Science has demonstrated that polymers incorporating this compound exhibit enhanced resistance to thermal degradation under high-stress conditions.
The synthesis of this compound typically involves a multi-step process that begins with the preparation of the fluorenylmethyloxycarbonyl chloride intermediate. This intermediate is then reacted with a suitably substituted pyrrolidine derivative under controlled conditions to yield the final product. The reaction conditions are carefully optimized to ensure high yields and purity of the final product.
One area where this compound has shown particular promise is in its use as a building block for constructing complex molecular architectures. By leveraging its unique functional groups and stereochemical properties, chemists have been able to construct intricate molecules with potential applications in drug discovery and materials science.
In conclusion, CAS No. 2770544-55-1 represents a versatile and valuable chemical entity with a wide range of applications across multiple disciplines. Its unique structure and functional groups make it an indispensable tool for researchers working at the forefront of organic synthesis and materials science.
2770544-55-1 ((9H-fluoren-9-yl)methyl 2,2,5,5-tetramethyl-3-oxopyrrolidine-1-carboxylate) 関連製品
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